Alcool méthallylique

Vue d'ensemble

Description

The rate coefficient for gas-phase reaction of 2-Methyl-2-propen-1-ol (MePro) with OH radical can be determined by the relative rate method or by using the pulsed laser photolysis-laser induced fluorescence technique.

Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry.

Applications De Recherche Scientifique

Synthèse de molécules complexes

L'alcool méthallylique est un élément de construction polyvalent pour la synthèse d'une myriade de molécules et de matériaux complexes . Ses propriétés chimiques et sa réactivité uniques le rendent indispensable en chimie, en biologie et dans l'industrie .

Progrès en chimie des alcools

L'this compound joue un rôle important dans les progrès de la chimie des alcools, notamment les méthodes de synthèse, les propriétés physiques, la réactivité chimique et les applications diverses . Il est impliqué dans des approches traditionnelles et modernes telles que l'hydratation des alcènes, la réduction des composés carbonylés et les processus catalytiques .

Applications pharmaceutiques

Les alcools comme l'this compound ont des applications dans les produits pharmaceutiques . Leurs caractéristiques uniques telles que la solubilité, les points d'ébullition et l'acidité les rendent cruciales pour prédire leur comportement dans les réactions chimiques et concevoir des stratégies de synthèse .

Science des matériaux

L'this compound est utilisé en science des matériaux . Comprendre les propriétés physiques des alcools comme l'this compound est crucial pour prédire leur comportement dans les réactions chimiques et concevoir des stratégies de synthèse .

Procédés industriels

L'this compound est utilisé dans divers procédés industriels . Sa réactivité chimique diversifiée, y compris les réactions de déshydratation, d'oxydation et d'estérification, est examinée en mettant l'accent sur les mécanismes et l'utilité de synthèse

Mécanisme D'action

Target of Action

Methallyl alcohol, also known as 2-methyl-2-propen-1-ol, is a chemical compound that is primarily used in the synthesis of other compoundsIt can undergo reactions with various substances, acting as a reactant in chemical processes .

Mode of Action

Methallyl alcohol can participate in chemical reactions as a reactant. For example, it can be used in the synthesis of poly(methyl methacrylate–methallyl alcohol) copolymers via an indirect polymerization process involving the partial hydrogenation of poly(methyl methacrylate) . In this process, methallyl alcohol interacts with other reactants to form new compounds.

Biochemical Pathways

It’s known that alcohols, in general, can be metabolized in the body through a series of reactions involving enzymes such as alcohol dehydrogenase and cytochrome p450 . These enzymes convert alcohols into aldehydes, which are then further metabolized into carboxylic acids.

Pharmacokinetics

It’s known that small alcohols are rapidly absorbed from the gastrointestinal tract and distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The primary result of methallyl alcohol’s action is its participation in chemical reactions to form new compounds. For example, in the synthesis of poly(methyl methacrylate–methallyl alcohol) copolymers, the introduction of –OH groups leads to the formation of H-bonds among –OH and ester groups, which is responsible for the enhanced glass transition temperature and Young’s modulus .

Safety and Hazards

Orientations Futures

While specific future directions for Methallyl alcohol are not mentioned in the search results, its production via a green, sustainable process route is a promising development .

Relevant Papers Several papers have been published on Methallyl alcohol. One discusses a strategy for the simultaneous synthesis of Methallyl alcohol and Diethyl Acetal with Snâ\u0080\u0090Î2 . Another paper reports the first synthesis of poly(methyl methacrylate–methallyl alcohol) via an indirect polymerization process involving the partial hydrogenation of PMMA .

Analyse Biochimique

Biochemical Properties

Methallyl alcohol plays a significant role in biochemical reactions, particularly in the formation of hydrogels and cross-linking reactions. It interacts with hemicellulose acetylated galactoglucomannan (AcGGM) backbone, providing pendant sites that allow subsequent cross-linking and hydrogel formation . The compound may react vigorously with strong oxidizing agents and exothermically with reducing agents to release hydrogen gas . Methallyl alcohol is also involved in oxidation reactions, where it can be converted to methacrolein and other products .

Cellular Effects

Methallyl alcohol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways and gene expression. For example, methallyl alcohol can undergo oxidation reactions that produce methacrolein, which may impact cellular metabolism . Additionally, methallyl alcohol’s interaction with biomolecules can lead to changes in cell function, including alterations in enzyme activity and protein interactions .

Molecular Mechanism

At the molecular level, methallyl alcohol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can undergo oxidation reactions catalyzed by gold nanoparticles, leading to the formation of methacrolein and other products . These reactions involve the interaction of methallyl alcohol with enzymes and other catalytic agents, resulting in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methallyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. Methallyl alcohol is light-sensitive and may degrade when exposed to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where methallyl alcohol’s interaction with biomolecules can lead to sustained changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of methallyl alcohol vary with different dosages in animal models. At low doses, methallyl alcohol may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that methallyl alcohol can cause irritation of the eyes, nose, and throat, and may be moderately toxic by ingestion . Threshold effects and toxic responses at high doses have been observed in animal models, indicating the importance of dosage in determining the compound’s impact .

Metabolic Pathways

Methallyl alcohol is involved in various metabolic pathways, including oxidation and hydrolysis reactions. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of methacrolein and other metabolites . These metabolic pathways can affect metabolic flux and metabolite levels, influencing cellular metabolism and function .

Transport and Distribution

Within cells and tissues, methallyl alcohol is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water and other solvents affects its localization and accumulation in different cellular compartments . Methallyl alcohol’s distribution is influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

Methallyl alcohol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell . Methallyl alcohol’s interaction with cellular membranes and organelles plays a crucial role in its biochemical effects and mechanisms of action .

Propriétés

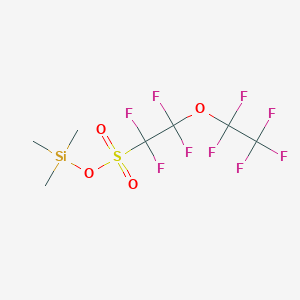

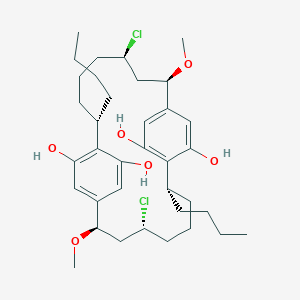

IUPAC Name |

2-methylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDRTKVGBRTTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25747-67-5 | |

| Record name | 2-Propen-1-ol, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4060155 | |

| Record name | Methallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry., Colorless liquid with a sharp pungent odor; [CAMEO] Clear colorless liquid; [Aldrich MSDS] | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylallyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

239 °F at 760 mmHg (USCG, 1999) | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

92 °F (USCG, 1999) | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8515 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

513-42-8 | |

| Record name | METHALLYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methallyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylallyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHALLYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHALLYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHALLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2T2UK4JAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methallyl alcohol is represented by the molecular formula C4H8O and has a molecular weight of 72.11 g/mol. []

A: Researchers utilize various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) [, , , , , ] and Fourier Transform Infrared (FTIR) spectroscopy [, ] to elucidate the structure and confirm the presence of specific functional groups within methallyl alcohol and its derivatives.

A: Yes, methallyl alcohol serves as a starting material in the multi-step synthesis of epoxides, particularly those envisioned for Palladium-catalyzed Trimethylenemethane (TMM) cycloadditions. []

A: Researchers have developed a stepwise [3 + 3] annelation reaction utilizing methallyl alcohol derivatives to synthesize pyran rings from epoxides. This reaction sequence holds promise in natural product synthesis, as demonstrated by its application in synthesizing Rhopaloic Acid A. []

A: Yes, a novel strategy utilizes tin-modified Beta zeolites (Sn-β catalysts) to simultaneously produce methallyl alcohol and diethyl acetal from methacrolein in ethanol solvent. This approach offers a potentially sustainable and efficient route for manufacturing these valuable chemicals. []

A: Increasing the hydrophobic side chain length in methallyl alcohol-based polycarboxylate superplasticizers enhances their dispersing ability in cement paste, likely due to increased adsorption onto cement particles. [, ]

A: Incorporating a fluorine atom into a methallyl alcohol-derived ether lipid analogue resulted in a compound (10) displaying anticancer activity against methylcholanthrene-induced mouse fibrosarcoma. This highlights the potential of targeted structural modifications for achieving desired biological effects. []

A: While 2-Methylallyl Phenyl Sulfone is generally stable at room temperature, prolonged storage may lead to pressure buildup within the container. Therefore, precautionary measures are recommended before opening, and cold storage under inert conditions is advisable for long-term storage. []

A: Research indicates that methallyl alcohol, at a concentration of 200 mg per 2.6-liter desiccator, exhibited antifungal activity by inhibiting mold development on bread. This finding suggests its potential application in food preservation or as a starting point for developing novel antifungal agents. []

A: Yes, methacrylic acid can be used as an alternative to acrylic acid or in combination with it during the synthesis of methallyl alcohol-based polycarboxylate superplasticizers. This allows for fine-tuning the properties of the final polymer. []

A: Density Functional Theory (DFT) calculations provide valuable insights into the reaction mechanisms and catalytic processes involving methallyl alcohol, enabling researchers to understand and optimize synthetic routes. [, ]

A: Barry Trost, a chemist at Stanford University, spearheaded the development of palladium-catalyzed Trimethylenemethane (TMM) cycloadditions, which have found wide applications in organic synthesis, including those involving methallyl alcohol derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)

![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[2-[[2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoyl]amino]pentanoylamino]butanoate](/img/structure/B149216.png)